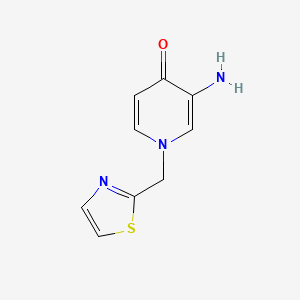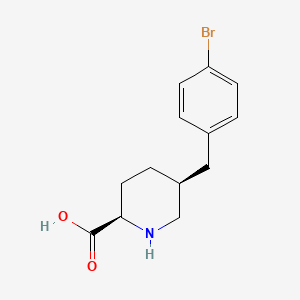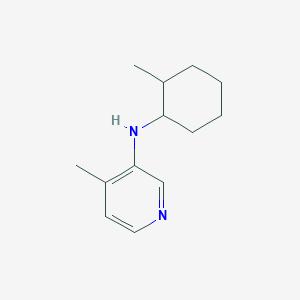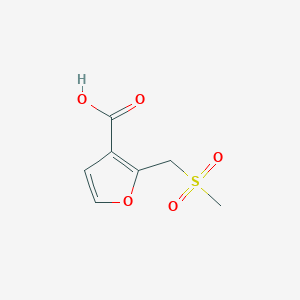
3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that features a thiazole ring and a dihydropyridinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one typically involves the reaction of a thiazole derivative with a dihydropyridinone precursor. One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential interactions with biological targets, including enzymes and receptors, which may lead to the discovery of new therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar reactivity but lacking the dihydropyridinone moiety.
1,4-Dihydropyridin-4-one: A compound with a similar core structure but without the thiazole ring.
Thiazolylmethyl derivatives: Compounds with similar thiazole-based structures but different substituents.
Uniqueness
3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one is unique due to its combination of a thiazole ring and a dihydropyridinone moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H9N3OS |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
3-amino-1-(1,3-thiazol-2-ylmethyl)pyridin-4-one |
InChI |
InChI=1S/C9H9N3OS/c10-7-5-12(3-1-8(7)13)6-9-11-2-4-14-9/h1-5H,6,10H2 |
Clave InChI |
FYCBTOAYQBNJDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C(C1=O)N)CC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)

![3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240358.png)




![4-{[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B15240394.png)
![N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15240397.png)

